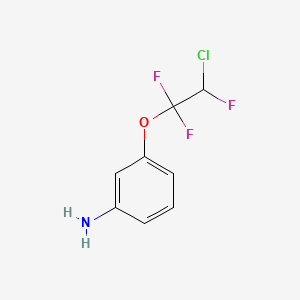![molecular formula C9H10N2O3 B6257479 2-[3-(carbamoylamino)phenyl]acetic acid CAS No. 1464913-88-9](/img/new.no-structure.jpg)
2-[3-(carbamoylamino)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-[3-(carbamoylamino)phenyl]acetic acid typically involves the reaction of 3-nitrobenzoyl chloride with glycine, followed by reduction and subsequent carbamoylation . The reaction conditions often include the use of a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
化学反应分析
2-[3-(carbamoylamino)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like iron powder for reduction. Major products formed from these reactions include substituted aromatic compounds and reduced amines .
科学研究应用
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to certain bioactive molecules.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[3-(carbamoylamino)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
2-[3-(carbamoylamino)phenyl]acetic acid can be compared with similar compounds such as:
2-[3-(aminomethyl)phenyl]acetic acid: This compound has an amine group instead of a carbamoyl group, leading to different chemical reactivity and biological activity.
2-[3-(hydroxymethyl)phenyl]acetic acid: The hydroxyl group in this compound can form stronger hydrogen bonds compared to the carbamoyl group, affecting its interactions with biological targets.
2-[3-(methylamino)phenyl]acetic acid: The presence of a methylamino group can influence the compound’s solubility and pharmacokinetic properties.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the phenylacetic acid scaffold .
属性
CAS 编号 |
1464913-88-9 |
|---|---|
分子式 |
C9H10N2O3 |
分子量 |
194.19 g/mol |
IUPAC 名称 |
2-[3-(carbamoylamino)phenyl]acetic acid |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)11-7-3-1-2-6(4-7)5-8(12)13/h1-4H,5H2,(H,12,13)(H3,10,11,14) |
InChI 键 |
KSCPFRAZOFYVCL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)N)CC(=O)O |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



